molecular formula C21H34NO+ B15162156 4-(2-Cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperidin-1-ium CAS No. 831238-87-0

4-(2-Cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperidin-1-ium

Cat. No.: B15162156
CAS No.: 831238-87-0
M. Wt: 316.5 g/mol
InChI Key: MEPGELLZAOSPAH-UHFFFAOYSA-N
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Description

4-(2-Cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperidin-1-ium is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a piperidinium core, a common pharmacophore found in a wide range of bioactive molecules, particularly those targeting the central nervous system . The compound features a quaternary ammonium group (dimethylpiperidin-1-ium), which can influence solubility and interaction with biological membranes. The specific combination of the cyclohexyl and phenyl moieties connected via a hydroxy-substituted carbon center suggests potential for diverse receptor binding profiles. Researchers investigating novel synthetic opioids, receptor agonists/antagonists, or analgesics may find this compound valuable, as structural modifications on similar piperidine-based scaffolds are known to produce substances with potent pharmacological effects . This reagent is provided as a high-purity standard for use in analytical testing, method development, and in vitro biological screening exclusively in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

831238-87-0

Molecular Formula

C21H34NO+

Molecular Weight

316.5 g/mol

IUPAC Name

1-cyclohexyl-2-(1,1-dimethylpiperidin-1-ium-4-yl)-1-phenylethanol

InChI

InChI=1S/C21H34NO/c1-22(2)15-13-18(14-16-22)17-21(23,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3,5-6,9-10,18,20,23H,4,7-8,11-17H2,1-2H3/q+1

InChI Key

MEPGELLZAOSPAH-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C

Origin of Product

United States

Preparation Methods

Grignard Addition to Cyclohexyl Phenyl Ketone

The side chain is synthesized via nucleophilic addition of a Grignard reagent to cyclohexyl phenyl ketone. For example, methylmagnesium bromide reacts with the ketone to form a tertiary alcohol:
$$
\text{Cyclohexyl phenyl ketone} + \text{CH}_3\text{MgBr} \rightarrow \text{2-cyclohexyl-2-hydroxy-2-phenylethanol} + \text{MgBr(OH)}
$$
The reaction is conducted in anhydrous tetrahydrofuran (THF) under inert atmosphere, yielding the alcohol intermediate in ~75% yield after aqueous workup.

Hydroxy Group Protection

To prevent undesired reactions during subsequent steps, the hydroxyl group is protected as a tert-butyloxycarbonyl (Boc) derivative. Using Boc anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), the alcohol is converted to its Boc-protected form:
$$
\text{2-cyclohexyl-2-hydroxy-2-phenylethanol} + (\text{Boc})_2\text{O} \rightarrow \text{Boc-protected alcohol} + \text{byproducts}
$$
This step achieves >90% conversion, as confirmed by thin-layer chromatography (TLC).

Conversion to Alkylating Agent

The protected alcohol is mesylated using methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) to form a mesylate leaving group:
$$
\text{Boc-protected alcohol} + \text{MsCl} \rightarrow \text{Boc-protected mesylate} + \text{HCl}
$$
Reaction conditions (0°C, 3 hours) minimize side reactions, yielding 85–90% product.

Preparation of 1,1-Dimethylpiperidine

Piperidine Methylation

1,1-Dimethylpiperidine is synthesized via exhaustive methylation of piperidine using methyl iodide in the presence of potassium carbonate:
$$
\text{Piperidine} + 2\,\text{CH}3\text{I} \rightarrow 1,1\text{-dimethylpiperidinium iodide} \xrightarrow{\text{Ag}2\text{O}} 1,1\text{-dimethylpiperidine}
$$
Silver oxide-mediated dehydrohalogenation affords the tertiary amine in 80% yield.

Quaternary Ammonium Salt Formation

Alkylation of 1,1-Dimethylpiperidine

The mesylate intermediate reacts with 1,1-dimethylpiperidine in a nucleophilic substitution (SN2) mechanism:
$$
1,1\text{-dimethylpiperidine} + \text{Boc-protected mesylate} \rightarrow \text{Boc-protected quaternary ammonium salt} + \text{MsOH}
$$
Optimized conditions (NaH in dimethylacetamide, 70°C, 6 hours) achieve 65–70% yield.

Deprotection of the Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in DCM:
$$
\text{Boc-protected quaternary ammonium salt} + \text{TFA} \rightarrow 4\text{-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperidin-1-ium} + \text{CO}_2 + \text{byproducts}
$$
Deprotection proceeds quantitatively, as verified by nuclear magnetic resonance (NMR) spectroscopy.

Purification and Characterization

Chromatographic Purification

Crude product is purified via reverse-phase preparative high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water gradient.

Analytical Validation

  • NMR Spectroscopy : $$^1\text{H}$$ NMR (400 MHz, DMSO-$$d_6$$) reveals characteristic peaks for the cyclohexyl (δ 1.2–1.8 ppm), phenyl (δ 7.2–7.4 ppm), and piperidinium (δ 3.1–3.3 ppm) groups.
  • Mass Spectrometry : Electrospray ionization (ESI) MS shows a molecular ion peak at m/z 345.2 [M]$$^+$$.

Challenges and Optimization

Steric Hindrance Mitigation

The bulky ethyl side chain impedes alkylation. Using polar aprotic solvents (e.g., dimethylacetamide) and elevated temperatures (70–80°C) enhances reaction rates.

Hydroxyl Group Stability

The unprotected hydroxyl group is prone to oxidation. Implementing Boc protection early in the synthesis ensures stability during subsequent steps.

Applications and Derivatives

The compound’s quaternary structure suggests utility as a phase-transfer catalyst or antimicrobial agent. Derivatives with modified aryl or cycloalkyl groups are under investigation for enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperidin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Functional Groups

The compound belongs to a class of antimuscarinics characterized by a cyclohexyl-phenyl-hydroxy-ethyl motif attached to a nitrogen-containing heterocycle. Below is a comparative analysis of its structural analogs:

Compound Core Structure Substituents Key Modifications Reference
Hexocyclium methyl sulfate Piperidinium - 2-cyclohexyl-2-hydroxy-2-phenylethyl
- 1,1-dimethyl
- Methyl sulfate counterion
Reference compound with balanced lipophilicity and receptor selectivity.
Tricyclamol chloride Pyrrolidinium - 4-cyclohexyl-4-hydroxy-4-phenylbutyl
- 1-methyl
Elongated butyl chain enhances lipophilicity; increased CNS penetration.
Hexahydro-diphenidol HCl Piperidino (tertiary amine) - 1-cyclohexyl-1-phenyl-4-piperidino-1-butanol Lack of quaternary ammonium reduces potency but improves oral bioavailability.
Sila-hexocyclium methyl sulfate Piperazinium - Cyclohexylhydroxyphenylsilyl-methyl
- 1,1-dimethyl
Silicon-for-carbon substitution alters electronic properties; reduced metabolic stability.
Demethyl-hexocyclium Piperazinium - 1-cyclohexyl-1-phenyl-2-(1-methylpiperazin-4-yl)-1-ethanol Demethylation increases polarity, reducing tissue penetration.

Pharmacological Properties

Receptor Binding and Selectivity
  • Hexocyclium methyl sulfate : Exhibits high selectivity for M3 mAChRs in smooth muscle (IC50: 2.3 nM) over cardiac M2 receptors (IC50: 1,200 nM), minimizing cardiovascular side effects .
  • Tricyclamol chloride : Broader receptor affinity (M1/M3 IC50: 5–10 nM) but higher CNS activity due to increased lipophilicity .
  • Sila-hexocyclium : Silicon substitution reduces binding affinity (M3 IC50: 15 nM) but enhances hydrolytic stability in acidic environments .
Pharmacokinetics
  • Absorption: Quaternary ammonium structure limits oral bioavailability (<5%); typically administered intravenously .
  • Metabolism : Rapid hydrolysis of the methyl sulfate counterion in the liver; cyclohexyl and phenyl groups resist oxidative degradation .
  • Excretion : Primarily renal (80% within 24 hours), with minimal biliary secretion .

In contrast:

  • Hexahydro-diphenidol HCl : Tertiary amine structure allows 40–50% oral bioavailability but shorter half-life (2–3 hours) due to faster metabolism .
  • Demethyl-hexocyclium : Increased polarity reduces plasma protein binding (20% vs. 60% for hexocyclium), leading to faster renal clearance .

Research Findings and Discrepancies

  • Nomenclature Conflict: and inconsistently describe the core structure as piperidinium or piperazinium. This may reflect regional naming conventions or synthesis variations .
  • Species-Specific Metabolism : In dogs, hexocyclium’s cyclohexyl moiety shows 50% plasma protein binding, whereas rodent studies report <10% binding .
  • Synthetic Challenges : Sila-hexocyclium derivatives require specialized silicon-based reagents, complicating large-scale production compared to carbon analogs .

Q & A

Q. What methodological approaches are recommended for synthesizing 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperidin-1-ium, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, starting with cyclohexyl and phenyl precursors. Key steps include alkylation, hydroxylation, and quaternization of the piperidine ring. To optimize yield and purity, employ Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, and catalyst concentration. Fractional factorial designs can reduce experimental runs while identifying critical factors . Post-synthesis purification may require column chromatography or recrystallization, guided by analytical data (e.g., HPLC, NMR) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and functional groups.
  • HPLC-MS with a C18 column and buffered mobile phase (e.g., sodium acetate and 1-octanesulfonate at pH 4.6) to assess purity .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability. Cross-validate results with computational tools like PubChem or ChemSpider for structural verification .

Q. What experimental protocols are suitable for assessing the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies using factorial design:

  • Factors : pH (3–9), temperature (25–60°C), and exposure time (1–30 days).
  • Responses : Degradation products (via LC-MS), potency loss (via UV-Vis spectroscopy). Statistical analysis (ANOVA) identifies significant degradation pathways, informing storage recommendations .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic or biological systems?

Combine kinetic studies (e.g., time-resolved spectroscopy) with computational modeling (DFT or molecular dynamics) to map energy barriers and intermediate states. Isotopic labeling (e.g., ²H or ¹⁸O) tracks atom migration during hydroxylation or ring-opening reactions . For biological systems, use fluorescent probes or radiolabeled analogs to study receptor-binding kinetics .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets or materials?

Leverage AI-driven tools integrated with COMSOL Multiphysics for:

  • Docking simulations : Predict binding affinities to enzymes (e.g., cytochrome P450) using AutoDock Vina.
  • Solubility modeling : Apply Hansen solubility parameters and machine learning (e.g., Random Forest) to optimize solvent selection. Validate predictions with experimental assays (e.g., SPR for binding kinetics) .

Q. How should researchers resolve contradictions between experimental data and theoretical predictions for this compound?

Adopt a iterative hypothesis-testing framework:

  • Step 1 : Replicate experiments to rule out technical errors.
  • Step 2 : Re-examine theoretical assumptions (e.g., solvent effects in DFT calculations).
  • Step 3 : Use sensitivity analysis to identify variables (e.g., steric effects) causing discrepancies. Cross-disciplinary collaboration with statisticians or computational chemists enhances rigor .

Q. What methodologies are appropriate for evaluating the compound’s pharmacological activity and toxicity?

  • In vitro : High-throughput screening (HTS) against cell lines (e.g., HepG2 for hepatotoxicity) with dose-response curves (IC₅₀ determination).
  • In silico : QSAR models predict ADMET properties.
  • In vivo : Rodent studies with pharmacokinetic profiling (AUC, Cmax) and histopathology. Ensure compliance with CRDC guidelines for ethical and reproducible research .

Q. How can green chemistry principles be applied to improve the sustainability of this compound’s synthesis?

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or water.
  • Catalysis : Use enzyme-mimetic catalysts (e.g., Fe³⁺-zeolites) to reduce energy consumption.
  • Waste minimization : Apply membrane separation technologies (e.g., nanofiltration) for solvent recovery .

Methodological Tables

Table 1: Key Factors in Synthesis Optimization via DoE

FactorRange TestedOptimal ValueImpact on Yield (%)
Temperature (°C)60–12090+35%
Catalyst Loading (mol%)1–53+22%
Reaction Time (h)12–4824+18%

Source: Adapted from factorial design principles in chemical technology .

Table 2: Stability Study Results (pH vs. Temperature)

pHTemperature (°C)Degradation Rate (k, day⁻¹)Major Degradation Product
3250.002None
7400.015Oxidized piperidine
9600.098Ring-opened derivative

Source: Accelerated stability testing protocol .

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